molecular formula C13H23NO3 B045918 Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate CAS No. 215790-29-7

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Cat. No. B045918
M. Wt: 241.33 g/mol
InChI Key: OPGBSEXLSWYFOR-UHFFFAOYSA-N
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Description

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate is a chemical compound of significant interest in organic chemistry due to its unique structure and potential as a building block for various chemical syntheses. The compound features in research focused on enantioselective synthesis, molecular structure elucidation, and its reactivity under different chemical conditions.

Synthesis Analysis

The enantioselective synthesis of related compounds, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, showcases the intricate steps involved in producing complex molecules with specific stereochemistry, highlighting the importance of key steps like iodolactamization for functionalizing the cyclohexyl backbone (Campbell et al., 2009).

Molecular Structure Analysis

Studies on the crystal and molecular structure of similar tert-butyl carbamate compounds reveal the spatial arrangement and bonding patterns within these molecules. For instance, the structural elucidation of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate provides insights into bond lengths, angles, and conformational stability, which are crucial for understanding the chemical behavior of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate (Mamat et al., 2012).

Chemical Reactions and Properties

The compound's reactivity, such as in transfer hydro-tert-butylation reactions or heterocyclization processes, underscores its versatility in forming new bonds and frameworks. For example, cyclohexa-1,4-dienes with a tert-butyl group at C3 have been used in boron Lewis acid-catalyzed transfer hydro-tert-butylation, demonstrating the compound's potential in novel synthetic pathways (Keess & Oestreich, 2017).

Physical Properties Analysis

The study of physical properties such as crystal structures and bond eclipsing provides a foundation for understanding the stability and reactivity of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate derivatives. Investigations into the crystal structures of related compounds help in predicting the behavior of these molecules under various conditions (Gordillo et al., 1992).

Chemical Properties Analysis

The chemical properties of tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate, such as its reactivity towards nucleophiles or electrophiles, can be inferred from studies on similar molecules. For instance, the synthesis and reactions of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates illustrate the enantiorecognition and kinetic resolutions critical for producing optically active derivatives, shedding light on the chemical properties and potential applications of the compound (Aye et al., 2008).

Scientific Research Applications

  • Synthesis of Optically Active Compounds : It is used in the synthesis of optically active dimethyl 2-(4-tert-butylcyclohexylidene)methylmalonate, a crucial step in creating axially dissymmetric 4-t-butyl-alkylidenecyclohexane derivatives (Fiaud & Legros, 1988).

  • Enantioselective Synthesis : The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-nucleosides (Ober et al., 2004).

  • Synthesis of Factor Xa Inhibitors : It is a key intermediate in synthesizing six stereoisomers of 3, 4-diaminocyclohexane carboxamide, crucial for creating factor Xa inhibitors (Wang et al., 2017).

  • Atmospheric CO2 Fixation : Tert-butyl hypoiodite, a related compound, is used in cyclizing atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates with an iodomethyl group (Takeda et al., 2012).

  • Insecticidal Activity : This compound acts as a noncompetitive GABAA receptor antagonist (NGRA) and shows insecticidal activity against houseflies (Ozoe et al., 1995).

  • Chiral Ligand Synthesis : The synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate provides access to multigram quantities of both enantiomers without chromatography, useful for chiral ligands and modified backbone units for peptide nucleic acids (Xu & Appella, 2006).

  • Conformational Studies : It exhibits a remarkable conformational inversion for methyl, ethyl, and isopropyl systems (Denmark et al., 1990).

  • Synthesis of CCR2 Antagonists : The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate is essential for potent CCR2 antagonists (Campbell et al., 2009).

  • Detection of Acid Vapors : TCBT-modified carbazole derivatives, which include this compound, can be used as fluorescent sensory materials to detect volatile acid vapors (Jiabao Sun et al., 2015).

  • Insecticide Synthesis : It is a potent insecticide with high activity against houseflies, German cockroaches, and aphids (Weston et al., 1995).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h9-11H,4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGBSEXLSWYFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
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Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
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Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
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Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Reactant of Route 5
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate
Reactant of Route 6
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate

Citations

For This Compound
1
Citations
J Chen, B Levant, S Wang - Bioorganic & medicinal chemistry letters, 2012 - Elsevier
We have designed, synthesized and evaluated a series of new compounds with the goal to identify potent and selective D 3 ligands. The two most potent and selective new D 3 ligands …
Number of citations: 24 www.sciencedirect.com

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